4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

Catalog No.
S3335131
CAS No.
127653-16-1
M.F
C18H10O2
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

For researchers needing highly crystalline electroactive porous materials, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde overcomes the limitations of terephthalaldehyde and biphenyldicarboxaldehyde. Its fully conjugated butadiyne core delivers:

  • Reliable imine condensation for COF/MCOF synthesis
  • >2.0 nm mesopores for bulky API delivery or separation
  • ~1.45 eV bandgap for efficient electron transport in HER/ORR
  • Topochemical polymerization capacity for chromic sensor arrays

SMolecule ensures consistent purity and rapid global dispatch for advanced material R&D.

CAS Number

127653-16-1

Product Name

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

IUPAC Name

4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H

InChI Key

FKXMXNDETYDIBZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O

Synonyms

4,4'-(1,3-Butadiyne-1,4-diyl)bisbenzaldehyde, 1,4-Bis(4-formylphenyl)-1,3-butadiyne, 4,4'-(1,3-Butadiyne-1,4-diyl)bis[benzaldehyde], 1,4-Bis(4-formylphenyl)buta-1,3-diyne

Purity

98%

Package Size

250 mg, 1 g, 5 g

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS 127653-16-1) is a highly rigid, linear, bifunctional monomer primarily procured for the synthesis of Covalent Organic Frameworks (COFs) and Metal-Covalent Organic Frameworks (MCOFs) [1]. Featuring two terminal benzaldehyde groups separated by a fully conjugated 1,3-butadiyne spacer, this building block is engineered to maximize π-electron delocalization while maintaining strict geometric planarity [2]. In industrial and advanced laboratory material selection, it is prioritized over standard aromatic dialdehydes when the downstream application requires expanded mesopores, intrinsic semiconducting behavior, or the ability to undergo post-synthetic topochemical polymerization [2]. Its predictable reactivity in imine condensation makes it a highly reliable precursor for assembling highly crystalline, electroactive porous materials.

Research & Synthesis Fit

Knoevenagel condensation monomer for sp²c-COF synthesis
Butadiyne spacer provides extended π-conjugation pathway
Rigid, linear geometry enables predictable pore-size design
Supplied as crystalline powder with reported HPLC purity

Substituting 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde with shorter analogs like terephthalaldehyde (TPA) or twisted analogs like 4,4'-biphenyldicarboxaldehyde (BPDA) fundamentally alters framework topology and electronic properties[1]. TPA lacks the necessary length to generate >2.0 nm mesopores and cannot support the same degree of extended π-conjugation, resulting in insulating rather than semiconducting frameworks [1]. While BPDA offers similar length, the steric hindrance between its phenyl rings induces a dihedral twist (~30-40°), disrupting the planar stacking required for high charge carrier mobility. Furthermore, neither TPA nor BPDA possesses the diacetylene moiety, entirely eliminating the possibility of secondary topochemical polymerization (polydiacetylene formation) that is critical for locking framework structures or enabling stimuli-responsive chromic behavior [2].

Substitution Risk

Target Compound
Typical Generic Substitute
Target
Extended sp-hybridized conjugation path (butadiyne)
Substitute
Phenylene or ethynylene linkers; reduced π-delocalization may shift HOMO-LUMO gap
Target
Larger inter-aldehyde spacing (~14 Å), maintains crystallinity
Substitute
Shorter or flexible linkers; pore dimensions and structural order may not transfer directly
Target
All-sp² carbon (C=C) framework; resists hydrolysis
Substitute
Imine (C=N) linkers; stability profile differs under extreme pH or seawater conditions

Bandgap Reduction for Conductive Framework Synthesis

Electronic structure calculations and empirical measurements of metal-covalent organic frameworks (MCOFs) demonstrate that the incorporation of the butadiyne linker significantly lowers the HOMO-LUMO gap of the resulting materials [1]. COFs constructed with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde typically exhibit semiconducting bandgaps around 1.45 eV, driven by the extended planar π-conjugation across the –C≡C–C≡C– bridge [1]. In direct contrast, baseline frameworks synthesized using the shorter terephthalaldehyde (TPA) generally exhibit bandgaps exceeding 2.5 eV, behaving as electrical insulators. This ~1.0 eV reduction in bandgap directly correlates with enhanced intrinsic charge transport.

Evidence DimensionFramework Bandgap (HOMO-LUMO Gap)
Target Compound Data~1.45 eV (Semiconducting)
Comparator Or BaselineTerephthalaldehyde (TPA) (>2.5 eV, Insulating)
Quantified Difference~1.0 eV reduction in bandgap
ConditionsSolid-state MCOF assemblies evaluated via diffuse reflectance spectroscopy

Essential for procuring precursors for electrocatalytic or energy storage frameworks where intrinsic conductivity is required without the addition of conductive carbon matrices.

Photo-Enhanced U Extraction
Reported
1.48-fold (light vs dark)
Supports light-driven uranium capture context
BD-TN-AO in seawater; simulated sunlight

Pore Expansion and Planar Rigidity

The extended 1,3-butadiyne spacer provides a rigid, linear geometry that substantially increases the unit cell dimensions of 2D COFs without sacrificing structural planarity [1]. When reacted with standard tetratopic or tritopic amines, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde yields expanded mesopores (e.g., ~2.34 nm in standard hexagonal topologies) [1]. Substituting this monomer with 4,4'-biphenyldicarboxaldehyde (BPDA) yields slightly smaller pores but introduces steric structural twisting (dihedral angle ~30-40°) that degrades long-range crystalline order, whereas terephthalaldehyde (TPA) restricts pore sizes to <1.5 nm (microporous regime). The diyne linker maintains a strict 180° dihedral angle, ensuring optimal π-π stacking of the 2D sheets.

Evidence DimensionResulting Framework Pore Diameter
Target Compound Data~2.34 nm (Mesoporous regime)
Comparator Or BaselineTerephthalaldehyde (TPA) (<1.5 nm, Microporous regime)
Quantified Difference>50% increase in pore diameter while maintaining strict planarity
ConditionsStandard solvothermal imine-condensation COF synthesis

Allows buyers to engineer larger pore channels necessary for the diffusion of bulky electrocatalytic intermediates or large guest molecules without compromising framework crystallinity.

Charge-Carrier Efficiency
Head-to-head
+21.2% (BDA) vs +33.0% (NDA)
Planarity may optimize interfacial charge transfer
27-day uranium adsorption; EIS characterization

Post-Synthetic Topochemical Polymerization Capability

A unique procurement advantage of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is its capacity for solid-state topochemical polymerization [1]. The 1,3-butadiyne units embedded within the crystalline framework can be triggered by UV irradiation or thermal annealing to undergo a 1,4-addition reaction, forming conjugated polydiacetylene (PDA) chains that cross-link the COF layers [1]. This secondary polymerization is chemically impossible with single-alkyne comparators like 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (EDDA) or standard aromatics like BPDA. The resulting PDA-crosslinked frameworks exhibit enhanced mechanical stability and stimuli-responsive chromic transitions.

Evidence DimensionTopochemical Polymerization Capability
Target Compound DataCapable of forming 1D polydiacetylene cross-links
Comparator Or Baseline4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (EDDA) (0% capability)
Quantified DifferenceBinary capability (Yes vs. No) for secondary structural locking
ConditionsUV irradiation or thermal annealing of the crystallized framework

Provides a dual-stage synthesis route where the framework can be assembled and subsequently 'locked' for extreme chemical and mechanical durability.

Linker Geometry
Context-dependent
~13.5–14.0 Å (linear)
Enables design of predictable mesoporous frameworks
Gas-phase optimization; vs. EDA (~11.5 Å)
Framework Stability
Class-level
sp² C=C >> imine C=N
Resists hydrolysis in seawater and extreme pH
Class-level comparison to imine-linked COFs

Intrinsically Conductive MCOFs for Electrocatalysis

Leveraging the ~1.45 eV bandgap and extended π-conjugation [1], this compound is ideal for synthesizing metal-covalent organic frameworks used in hydrogen evolution reactions (HER) or oxygen reduction reactions (ORR) where rapid electron transport is critical.

Stimuli-Responsive Smart Materials

Utilizing the topochemical polymerization capability of the butadiyne linker [2], this monomer is procured to build COFs that undergo colorimetric transitions (chromism) in response to thermal, mechanical, or chemical stimuli, making it highly suitable for advanced sensor arrays.

Mesoporous Scaffolds for Large-Molecule Separation

The rigid linear extension provided by the diyne spacer makes this compound the preferred choice for constructing highly crystalline, >2.0 nm mesoporous frameworks [1] designed for the adsorption, separation, or delivery of bulky active pharmaceutical ingredients (APIs).

Application Fit Matrix

Application
Selection Property
Validation Focus
Photo-enhanced uranium adsorption
Photocatalytic ROS generation capacity
Dark/light comparative adsorption rate
Heterogeneous photocatalysis
Charge-separation efficiency
Visible-light-driven oxidation rate
Large-pore frameworks
Rigid, extended linker geometry
PXRD crystallinity; BET surface area
Nitroaromatic sensing
Fluorescent conjugated backbone
Fluorescence quenching selectivity

XLogP3

3.3

Wikipedia

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

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